molecular formula C8H11F3N4O B11743660 3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11743660
M. Wt: 236.19 g/mol
InChI Key: KVOFXRDJZJIORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoroethyl group can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.

    Amination and carboxamide formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield nitro derivatives, while reduction of the carboxamide group could yield primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoroethyl group could enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxamide: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

    N,N-Dimethyl-1H-pyrazole-4-carboxamide: Lacks the amino group, which could affect its reactivity and biological activity.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and N,N-dimethyl groups, which could influence its overall properties.

Uniqueness

The presence of the trifluoroethyl group in 3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide makes it unique compared to other similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11F3N4O

Molecular Weight

236.19 g/mol

IUPAC Name

3-amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C8H11F3N4O/c1-14(2)7(16)5-3-15(13-6(5)12)4-8(9,10)11/h3H,4H2,1-2H3,(H2,12,13)

InChI Key

KVOFXRDJZJIORW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN(N=C1N)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.